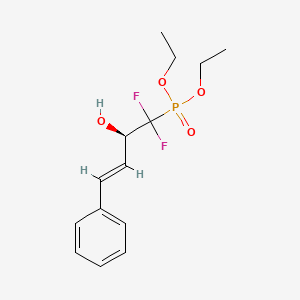

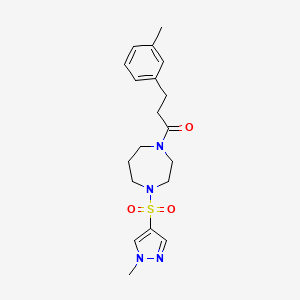

![molecular formula C8H10N4 B2766412 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186609-76-6](/img/structure/B2766412.png)

3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . A new and straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives have been explored in various studies . The synthesis involves a sequential opening/closing cascade reaction .Applications De Recherche Scientifique

Heterocyclic Amines in Human Health

Metabolism and Health Risks

The metabolism of heterocyclic amines, such as those found in cooked meats, plays a crucial role in understanding their health impacts. Studies demonstrate that these compounds undergo metabolism in the human body, leading to the formation of DNA adducts, which are associated with carcinogenesis. For example, the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and other similar compounds is significantly influenced by the activity of enzymes like CYP1A2, which are responsible for their bioactivation to carcinogenic metabolites (Boobis et al., 1994).

Dietary Exposures and Cancer Risk

Dietary intake of heterocyclic amines is linked to increased risks of various cancers, including prostate and colorectal cancers. The formation of DNA adducts by these compounds in human tissues underscores the potential carcinogenic risk associated with their dietary exposure (Cross et al., 2005). The evidence suggests a relationship between the consumption of grilled meats, where these amines are prevalent, and the incidence of cancer, highlighting the importance of understanding the metabolism and effects of heterocyclic amines on human health.

Environmental Exposures

Beyond dietary sources, exposure to compounds structurally related to 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine can occur through environmental sources, such as pesticide residues. The study on organophosphorus and pyrethroid pesticides in children's urine demonstrates the ubiquity of chemical exposures in everyday environments and their potential health implications, including neurobehavioral effects (Wang et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine is the kinase activity of ZAK . ZAK is a protein kinase that plays a crucial role in cell signaling pathways.

Mode of Action

this compound strongly inhibits the kinase activity of ZAK . It dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on ZAK. By suppressing ZAK activity, it can potentially modulate the cellular processes controlled by this kinase .

Propriétés

IUPAC Name |

3-ethyl-2H-pyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2,9H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXNFRHJDTQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=NC2=NN1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2766331.png)

![Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2766338.png)

![2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2766340.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)

![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)